molecular formula C4H7NO B058004 Isopropyl isocyanate CAS No. 1795-48-8

Isopropyl isocyanate

Cat. No. B058004
Key on ui cas rn: 1795-48-8
M. Wt: 85.1 g/mol
InChI Key: GSLTVFIVJMCNBH-UHFFFAOYSA-N
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Patent
US04314948

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].[CH:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9]>>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[Cl:1][CH2:9][CH2:8][N:11]=[C:12]=[O:13].[CH:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in a cold trap at -70° C

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
ClCCN=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04314948

Procedure details

57 parts of 1-chloroethylcarbamic acid chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the mixture is heated to 70° C. in the course of 1.5 hours whilst passing a slight stream of nitrogen through it, and the reaction mixture is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate of boiling point 38.5° C./1013 mbar, 0.85 part (2% of theory) of chloroethyl isocyanate of boiling point 92° C./1013 mbar and 218 parts of isopropyl isocyanate are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].[CH:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9]>>[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3].[Cl:1][CH2:9][CH2:8][N:11]=[C:12]=[O:13].[CH:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in a cold trap at -70° C

Outcomes

Product
Name
Type
product
Smiles
C(=C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
ClCCN=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)(C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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